molecular formula C14H16N2O2S B246865 N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide

N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide

Cat. No. B246865
M. Wt: 276.36 g/mol
InChI Key: JKYBAELAPSIORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide, commonly known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction.

Mechanism of Action

MPEP acts as a negative allosteric modulator of N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major neurotransmitter in the brain. By binding to a specific site on N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide, MPEP reduces the receptor's activity and downstream signaling, leading to a decrease in glutamate release and neuronal excitability.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of neuroinflammation, and the prevention of neurodegeneration. It has also been shown to improve motor function and cognitive performance in preclinical models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPEP in lab experiments is its high potency and selectivity for N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide, which allows for precise modulation of the receptor's activity. However, one of the limitations of using MPEP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on MPEP, including the development of more potent and selective N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide antagonists, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain.
In conclusion, MPEP is a potent and selective antagonist of N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized, and there are several potential future directions for research on this compound.

Synthesis Methods

MPEP is synthesized through a multi-step process involving the reaction of 2-bromopyridine with N-methyl-N-(2-hydroxyethyl)benzenesulfonamide, followed by a series of chemical transformations, including reduction, acetylation, and deprotection.

Scientific Research Applications

MPEP has been widely used as a pharmacological tool to study the role of N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, neuroinflammation, and neurodegeneration in preclinical models of neurological disorders.

properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-16(12-10-13-7-5-6-11-15-13)19(17,18)14-8-3-2-4-9-14/h2-9,11H,10,12H2,1H3

InChI Key

JKYBAELAPSIORH-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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